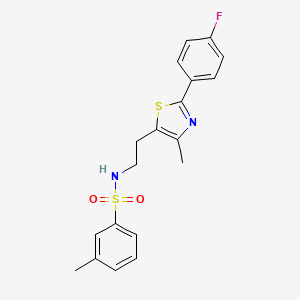

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

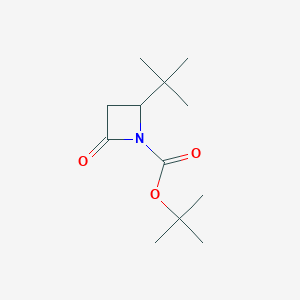

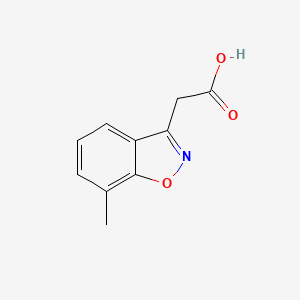

The compound “N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and a benzenesulfonamide moiety. These components are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and benzenesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the sulfonamide group might be involved in hydrogen bonding, while the fluorophenyl group could participate in aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a sulfonamide group could enhance water solubility, while the fluorophenyl group could influence the compound’s lipophilicity .Applications De Recherche Scientifique

Cyclooxygenase-2 (COX-2) Inhibitors

A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, including molecules structurally similar to the compound , and evaluated them for their ability to inhibit COX-2 and COX-1 enzymes. The research identified compounds with significant COX-2 inhibitory activity, enhanced by the introduction of a fluorine atom, leading to increased COX1/COX-2 selectivity. This discovery has implications for the development of new treatments for conditions like rheumatoid arthritis and acute pain due to the selective inhibition of COX-2 over COX-1, which can reduce gastrointestinal side effects associated with non-selective NSAIDs (Hashimoto et al., 2002).

Anticancer Potential

Tsai et al. (2016) explored aminothiazole-paeonol derivatives, noting their potent inhibitory activity against various cancer cell lines. Among these, a compound with a 4-fluorophenyl group showed high potency, highlighting the potential of such derivatives as lead compounds for developing anticancer agents, especially for gastrointestinal adenocarcinomas (Tsai et al., 2016).

Computational Chemistry and Materials Science

Research by Kaya et al. (2016) involved computational studies on piperidine derivatives, including sulfonamides, for their corrosion inhibition properties on iron. This demonstrates the compound's relevance not only in biological contexts but also in materials science, particularly in protecting metals from corrosion, which has practical implications in various industries (Kaya et al., 2016).

Molecular Dynamics and Structural Analysis

Pawlak et al. (2021) focused on the structural analysis of AND-1184, a molecule with similarities to the compound of interest, showcasing the utility of single-crystal X-ray and solid-state NMR for detailed characterization. This type of research is crucial for the development of pharmaceutical agents, as understanding the precise structure of drug candidates is essential for assessing their pharmacological properties (Pawlak et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRPGFFTSXNBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

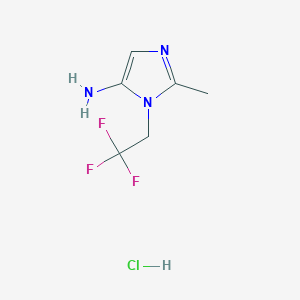

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)

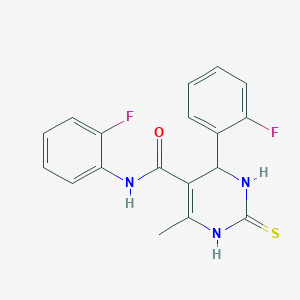

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

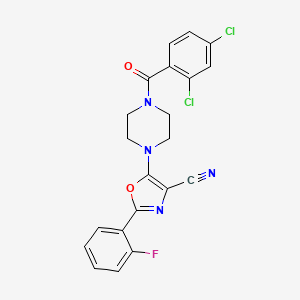

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)

![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)